N-Butyl-2-methoxy-5-nitroaniline

Description

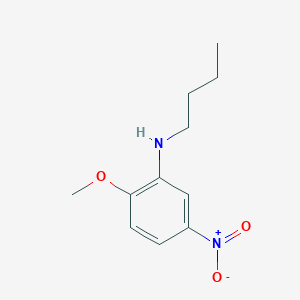

N-Butyl-2-methoxy-5-nitroaniline is an aromatic amine derivative characterized by a nitro group at position 5, a methoxy group at position 2, and an N-butyl substituent on the aniline nitrogen. Its molecular formula is C₁₁H₁₅N₂O₃ (molecular weight: 223.25 g/mol). This compound is structurally related to substituted anilines used in pharmaceuticals, agrochemicals, and dye intermediates.

Properties

CAS No. |

93398-03-9 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-butyl-2-methoxy-5-nitroaniline |

InChI |

InChI=1S/C11H16N2O3/c1-3-4-7-12-10-8-9(13(14)15)5-6-11(10)16-2/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

SXJSHLPYAOQRNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Regioselective Nitration of 2-Methoxy-N-butylaniline

A foundational method involves the nitration of 2-methoxy-N-butylaniline. The methoxy group acts as an ortho/para director, while the bulky N-butyl group sterically hinders the ortho position, favoring nitration at the para position (C5). This reaction is conducted in a mixture of sulfuric and nitric acids at 0–5°C to minimize byproducts.

Procedure :

- Substrate Preparation : 2-Methoxy-N-butylaniline is synthesized via alkylation of 2-methoxyaniline with butyl bromide in the presence of potassium carbonate.

- Nitration : The substrate is dissolved in concentrated sulfuric acid, and fuming nitric acid is added dropwise at 0°C. The mixture is stirred for 2–4 hours, then quenched in ice water to precipitate the product.

- Purification : The crude product is recrystallized from ethanol/water, yielding 70–75% pure N-butyl-2-methoxy-5-nitroaniline.

Challenges in Nitration

Over-nitration and ring sulfonation are common issues. Excess nitric acid or elevated temperatures (>10°C) lead to dinitro byproducts. Controlled addition rates and low temperatures mitigate these risks.

Direct Alkylation of 2-Methoxy-5-nitroaniline

Nucleophilic Substitution with Butyl Halides

This one-step method alkylates 2-methoxy-5-nitroaniline using butyl bromide or iodide. The reaction proceeds in dimethylformamide (DMF) with sodium hydride as a base, facilitating deprotonation of the aniline nitrogen.

Procedure :

- Reaction Setup : 2-Methoxy-5-nitroaniline (1 equiv), butyl bromide (1.2 equiv), and NaH (1.5 equiv) are combined in anhydrous DMF.

- Heating : The mixture is heated to 80°C for 12 hours under nitrogen.

- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate), achieving 65–70% yield.

Limitations

Competing O-alkylation is observed due to the methoxy group’s nucleophilicity. Using bulky bases like potassium tert-butoxide (PTB) suppresses this side reaction.

Protection-Deprotection Strategies

Acetylation-Nitration-Alkylation Sequence

Adapted from fluoroaniline synthesis, this method protects the amine before nitration:

- Protection : 2-Methoxyaniline is acetylated with acetic anhydride to form N-(2-methoxyphenyl)acetamide.

- Nitration : Acetylated substrate undergoes nitration at C5 using HNO₃/H₂SO₄.

- Deprotection : Hydrolysis with HCl/MeOH removes the acetyl group.

- Alkylation : The free amine is alkylated with butyl bromide, yielding the final product.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Acetylation | 92 |

| Nitration | 78 |

| Deprotection | 85 |

| Alkylation | 70 |

| Overall | 44 |

Alternative Protecting Groups

Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups have been explored, but acetylation remains preferred due to cost and ease of removal.

Alternative Synthetic Pathways

Reductive Amination

A less conventional route involves reductive amination of 2-methoxy-5-nitrobenzaldehyde with butylamine:

Ullmann Coupling

Aryl halides (e.g., 2-methoxy-5-nitroiodobenzene) react with butylamine in the presence of copper catalysts. This method suffers from poor regioselectivity and requires high temperatures (120°C).

Optimization and Industrial Considerations

Solvent and Catalyst Screening

Green Chemistry Approaches

Recent efforts replace sulfuric acid with ionic liquids (e.g., [BMIM][HSO₄]) for nitration, reducing waste. However, yields drop to 60%.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or zinc in hydrochloric acid.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding nitro compounds.

Reduction: Formation of N-Butyl-2-methoxy-5-aminoaniline.

Substitution: Various substituted nitroanilines depending on the substituent used.

Scientific Research Applications

N-Butyl-2-methoxy-5-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-2-methoxy-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | CAS No. |

|---|---|---|---|---|

| 5-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | -NH₂ (1), -OCH₃ (2), -NO₂ (5) | 168.15 | 16133-49-6 |

| N-Ethyl-5-methoxy-2-nitroaniline | C₉H₁₁N₂O₃ | -NHCH₂CH₃ (1), -OCH₃ (2), -NO₂ (5) | 195.20 | 314755-31-2 |

| N-Butyl-2-methoxy-5-nitroaniline | C₁₁H₁₅N₂O₃ | -NH(CH₂)₃CH₃ (1), -OCH₃ (2), -NO₂ (5) | 223.25 | - |

Key Observations :

- The N-alkyl chain (ethyl, butyl) increases molecular weight and lipophilicity compared to the parent compound (5-methoxy-2-nitroaniline).

- Longer alkyl chains (e.g., butyl vs.

Physicochemical Properties

| Property | 5-Methoxy-2-nitroaniline | N-Ethyl-5-methoxy-2-nitroaniline | This compound (Predicted) |

|---|---|---|---|

| Melting Point (°C) | 145–148 (reported) | ~120–125 (estimated) | <100 (estimated) |

| Solubility | Moderate in polar solvents | Higher in toluene/acetone | High in chloroform, ethyl acetate |

| LogP (Lipophilicity) | 1.2 | 2.1 | 3.4 |

Notes:

Spectral Characterization

- NMR : The N-butyl group in the target compound would show characteristic triplet peaks for -CH₂- protons (δ 0.8–1.5 ppm) and a singlet for the methoxy group (δ 3.8 ppm).

- Mass Spectrometry : HRMS data from confirms precise molecular ion peaks (e.g., [M+H]⁺) for nitroaniline analogs, with deviations <2 ppm between calculated and observed values.

Research Findings and Practical Implications

- Drug Design : The butyl chain in N-alkyl nitroanilines may enhance bioavailability, as seen in analogs like N-benzyl derivatives (), which are intermediates in antipsychotic drug synthesis.

- Dye Chemistry: Methoxy and nitro groups are critical for chromophore development; longer alkyl chains improve dye solubility in non-polar matrices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Butyl-2-methoxy-5-nitroaniline, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer: Synthesis typically involves sequential nitration and alkylation of aniline derivatives. For example, nitration of 2-methoxyaniline followed by nucleophilic substitution with n-butyl groups under controlled conditions. Key analytical techniques include ¹H/¹³C NMR to verify substitution patterns, high-resolution mass spectrometry (HRMS) to confirm molecular mass, and HPLC to assess purity. Cross-referencing spectral data with databases like NIST or PubChem ensures accuracy .

Q. How can solubility challenges for this compound in polar solvents be addressed during experimental design?

- Methodological Answer: Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or by derivatization (e.g., acetylation of the amine group). Pre-screening solvents via computational solubility parameters (Hansen solubility parameters) helps identify optimal media. Experimental validation using UV-Vis spectroscopy or dynamic light scattering (DLS) quantifies solubility enhancements .

Q. What spectroscopic methods are most effective for characterizing the nitro and methoxy groups in this compound?

- Methodological Answer: Infrared (IR) spectroscopy identifies nitro (-NO₂) stretches (~1520 cm⁻¹) and methoxy (-OCH₃) vibrations (~1250 cm⁻¹). NMR provides spatial confirmation: methoxy protons appear as singlets (~δ 3.8-4.0 ppm), while nitro groups deshield adjacent aromatic protons. X-ray crystallography resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of 2-methoxy-5-nitroaniline precursors be mitigated to favor N-butyl substitution?

- Methodological Answer: Steric and electronic effects dominate regioselectivity. Using bulky bases (e.g., LDA) or phase-transfer catalysts (e.g., TBAB) directs alkylation to the amine group. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Recrystallization in non-polar solvents (e.g., hexane:ethyl acetate) improves purity. Differential scanning calorimetry (DSC) identifies polymorphs, while tandem MS/MS validates structural consistency. Cross-referencing with authenticated standards (e.g., CAS Common Chemistry) is critical .

Q. How can computational chemistry predict the reactivity of this compound in novel electrophilic substitution reactions?

- Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Fukui indices highlight nucleophilic/electrophilic sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress via LC-MS) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.